O1-tert-butyl O4-ethyl (3S,4S)-3-aminopiperidine-1,4-dicarboxylate is a chemical compound with significant relevance in medicinal chemistry and pharmacological research. It is classified as an amino acid derivative and belongs to the broader category of piperidine derivatives, which are known for their diverse biological activities. The compound's chemical structure is characterized by the presence of a piperidine ring with two carboxylate groups and a tert-butyl and ethyl substituent, which contribute to its unique properties.
O1-tert-butyl O4-ethyl (3S,4S)-3-aminopiperidine-1,4-dicarboxylate is classified under:
The synthesis of O1-tert-butyl O4-ethyl (3S,4S)-3-aminopiperidine-1,4-dicarboxylate typically involves multi-step organic reactions that may include:
The specific synthesis routes can vary based on the desired purity and yield. For instance, methods may involve the use of protecting groups to ensure selective reactions at specific sites on the piperidine ring. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yields and minimizing by-products .
The molecular structure of O1-tert-butyl O4-ethyl (3S,4S)-3-aminopiperidine-1,4-dicarboxylate features:
The structural formula can be represented as follows:
Key data points include:
O1-tert-butyl O4-ethyl (3S,4S)-3-aminopiperidine-1,4-dicarboxylate can participate in various chemical reactions due to its functional groups:
The reactivity of this compound is influenced by steric hindrance from the tert-butyl group and electronic effects from the carboxylic acid moieties. Reaction conditions such as pH and temperature must be carefully controlled to avoid degradation or unwanted side reactions.
The mechanism of action for O1-tert-butyl O4-ethyl (3S,4S)-3-aminopiperidine-1,4-dicarboxylate is not fully elucidated but is believed to involve interactions with biological targets such as receptors or enzymes relevant to its pharmacological effects.
Data indicates that compounds within this class may act on neurotransmitter systems or modulate receptor activity, potentially influencing pathways related to pain perception or neuroprotection .
Relevant data includes:
O1-tert-butyl O4-ethyl (3S,4S)-3-aminopiperidine-1,4-dicarboxylate has several scientific applications:
Piperidine derivatives represent a privileged structural motif in pharmaceutical chemistry, with over 20 classes of therapeutics incorporating this heterocycle. The stereochemical complexity of chiral piperidines directly influences their biological activity and pharmacokinetic profiles. Among these, O1-tert-butyl O4-ethyl (3S,4S)-3-aminopiperidine-1,4-dicarboxylate (CAS: 1006891-30-0) exemplifies a sophisticated building block enabling precise stereocontrol in drug synthesis. This bifunctional molecule features both amine and carboxylate groups protected as carbamates—a strategic design that enhances its utility in multi-step synthetic routes [1] [4].
The (3S,4S)-stereochemistry of this piperidine derivative confers three-dimensional specificity critical for molecular recognition in biological targets:
Table 1: Key Structural Properties of O1-tert-butyl O4-ethyl (3S,4S)-3-aminopiperidine-1,4-dicarboxylate
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₄N₂O₄ |
| Molecular Weight | 272.34 g/mol |
| Stereochemistry | (3S,4S)-configuration |
| CAS Registry Number | 1006891-30-0 |
| SMILES Notation | CCOC(=O)[C@H]1CCN(C[C@H]1N)C(=O)OC(C)(C)C |
Carbamate protecting groups—specifically the tert-butyloxycarbonyl (Boc) and ethyl carboxy (OEt) groups in this compound—enable orthogonal protection strategies essential for complex molecule assembly:
Table 2: Comparative Deprotection Conditions for Carbamate Groups
| Protecting Group | Deprotection Reagent | Conditions | Orthogonal To |
|---|---|---|---|
| Boc (t-Bu) | Trifluoroacetic acid (TFA) | 0°C–25°C, 0.5–2 h | Ethyl carbamate, Cbz |
| Ethyl carboxy (OEt) | LiOH/THF-H₂O or catalytic H₂ | 25°C, 2–12 h | Boc, Fmoc |
CAS No.: 18810-58-7
CAS No.: 14799-66-7
CAS No.: 94030-84-9
CAS No.: 63451-47-8
CAS No.: 275823-92-2
CAS No.: 61587-05-1